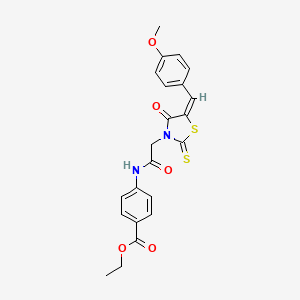
(E)-ethyl 4-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 4-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C22H20N2O5S2 and its molecular weight is 456.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-ethyl 4-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate is a complex organic compound that incorporates thiazolidine and benzamide functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current findings on the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis
The synthesis of this compound involves several steps, predominantly focusing on the formation of thiazolidine derivatives. The process typically starts with the reaction of ethyl 4-amino benzoate with various aldehydes to form Schiff bases, which are then cyclized to produce thiazolidine derivatives .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolidine derivatives, including those related to this compound. Research indicates that these compounds exhibit significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives containing methoxybenzylidene groups have shown enhanced activity due to their ability to disrupt bacterial cell membranes .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. Notably, derivatives such as those derived from thiazolidine frameworks have demonstrated cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways .
Table 1 summarizes key findings on the anticancer activity of related compounds:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 12.5 | Apoptosis induction |
| Compound B | HCT116 | 25.0 | Cell cycle arrest |
| Compound C | MCF7 | 15.0 | Inhibition of proliferation |
Enzyme Inhibition
Additionally, compounds related to this compound have been evaluated for their enzyme inhibitory activities. For example, some derivatives have shown promising results as inhibitors of xanthine oxidase and urease, which are relevant targets in treating gout and renal calculi .
Case Studies
Several case studies have been conducted to evaluate the biological activity of thiazolidine derivatives:
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of a series of thiazolidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups.
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of thiazolidine derivatives on various cancer cell lines. The results showed that modifications at the benzylidene position significantly influenced cytotoxicity levels.
- Mechanistic Insights : Molecular docking studies provided insights into the binding interactions between these compounds and their biological targets, revealing essential structural features that contribute to their biological activities .
Propiedades
IUPAC Name |
ethyl 4-[[2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S2/c1-3-29-21(27)15-6-8-16(9-7-15)23-19(25)13-24-20(26)18(31-22(24)30)12-14-4-10-17(28-2)11-5-14/h4-12H,3,13H2,1-2H3,(H,23,25)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYJGNOWGADYAH-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













